molecular formula C9H11NO3 B8663141 1-(Ethoxymethyl)-3-nitrobenzene

1-(Ethoxymethyl)-3-nitrobenzene

Cat. No.: B8663141
M. Wt: 181.19 g/mol
InChI Key: VPUMBFVYZSOPAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethoxymethyl)-3-nitrobenzene is a nitroaromatic compound characterized by an ethoxymethyl (–CH₂OCH₂CH₃) substituent at the 1-position and a nitro (–NO₂) group at the 3-position of the benzene ring. The ethoxymethyl group introduces steric bulk and electron-donating effects via the ether oxygen, contrasting with the electron-withdrawing nitro group. This interplay influences molecular polarity, stability, and reactivity .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

1-(ethoxymethyl)-3-nitrobenzene

InChI

InChI=1S/C9H11NO3/c1-2-13-7-8-4-3-5-9(6-8)10(11)12/h3-6H,2,7H2,1H3

InChI Key

VPUMBFVYZSOPAJ-UHFFFAOYSA-N

Canonical SMILES

CCOCC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Properties

  • 1-(Chloromethyl)-3-nitrobenzene and 1-(Bromomethyl)-3-nitrobenzene :
    These halogenated analogs exhibit isomorphous crystal structures but differ in anisotropic displacement parameters (ADPs). Theoretical calculations predict similar ADPs for both, but experimental data show larger ADPs for the bromo derivative due to heavier atomic mass and vibrational anisotropy .
    • Key Data :
Property 1-(Chloromethyl)-3-nitrobenzene 1-(Bromomethyl)-3-nitrobenzene
Molecular Formula C₇H₆ClNO₂ C₇H₆BrNO₂
ADP (Experimental) Matches theory Exceeds theory by ~20%
Reactivity Releases Cl⁻ to form radicals Releases Br⁻ (slower kinetics)
Cytotoxicity High (radical-mediated) Moderate
References
  • 1-(Ethoxymethyl)-3-nitrobenzene :
    The ethoxymethyl group enhances solubility in polar solvents compared to halomethyl derivatives. Its electron-donating nature may reduce nitro group reactivity in electrophilic substitutions but stabilize intermediates in radical reactions. Direct ADP data are unavailable, but steric effects from the ethoxy group likely increase molecular rigidity .

Comparison with Alkyl and Alkenyl Derivatives

1-(2-Bromoethyl)-3-nitrobenzene (CAS 16799-04-5):

  • Features a bromoethyl (–CH₂CH₂Br) chain.
  • Higher boiling point (136–138°C at 0.5 mmHg) and density (1.56 g/cm³) compared to ethoxymethyl derivatives due to increased molecular weight and halogen presence .

1-(3-Nitrophenyl)ethyne (3-nitrophenylacetylene):

  • The acetylene group (–C≡CH) enables click chemistry and π-conjugation, useful in materials science.
  • Contrasts with ethoxymethyl’s ether linkage, which prioritizes stability over reactivity .

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